2-(Chloromethyl)-1-ethyl-1H-imidazole
Overview
Description
2-(Chloromethyl)-1-ethyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a chloromethyl group at the second position and an ethyl group at the first position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-ethyl-1H-imidazole typically involves the alkylation of 1-ethylimidazole with chloromethylating agents. One common method is the reaction of 1-ethylimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under anhydrous conditions . The reaction proceeds via the formation of an intermediate complex, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-ethyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted imidazole derivative, while oxidation can produce an imidazole N-oxide .
Scientific Research Applications
2-(Chloromethyl)-1-ethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-ethyl-1H-imidazole involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and in the design of molecules with specific biological activities. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methyl-quinazoline: Another heterocyclic compound with a chloromethyl group, but with a quinazoline ring structure.
2-(Chloromethyl)-4(3H)-quinazolinone: A quinazolinone derivative with similar reactivity and applications.
Uniqueness
2-(Chloromethyl)-1-ethyl-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and specialty chemicals .
Properties
IUPAC Name |
2-(chloromethyl)-1-ethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFAIPZGLQIIHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439161 | |
Record name | 2-(CHLOROMETHYL)-1-ETHYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780722-30-7 | |
Record name | 2-(CHLOROMETHYL)-1-ETHYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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